molecular formula C27H23N B3104430 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine CAS No. 148077-51-4

9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine

Cat. No. B3104430
CAS RN: 148077-51-4
M. Wt: 361.5 g/mol
InChI Key: LLAXDWLRVWTADE-UHFFFAOYSA-N
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Description

“9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine” is a chemical compound that has been used in the synthetic preparation of secondary amines . It has been utilized in the development of highly efficient blue fluorescent materials for organic light-emitting diode (OLED) applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a scalable and chromatography-free synthesis of a related compound, N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene]-2-amine, was developed after investigating different discovery approaches .


Molecular Structure Analysis

The molecular formula of “9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine” is C27H23N, and its molecular weight is 361.48 . The structure of this compound includes a fluorene backbone with two phenyl groups and two methyl groups attached .


Physical And Chemical Properties Analysis

The predicted boiling point of “9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine” is 518.9±29.0 °C, and its predicted density is 1.137±0.06 g/cm3 . The predicted pKa value is -2.88±0.40 .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

This compound is used in the development of fluorescent materials suitable for thermally activated delayed fluorescence (TADF) OLEDs . It’s a key component in the design and synthesis of fluorescent emitters, contributing to the efficiency and longevity of these devices .

Optical Limiting

Optical limiting is another application of this compound. Optical limiters are devices that limit the intensity of light passing through them. They are used in various fields, such as laser technology and optical communication .

Two-Photon Microscopy

In two-photon microscopy, this compound can be used as a fluorescent material. This technique allows for imaging living tissues up to about one millimeter in depth .

Upconverted Lasing

Upconversion is a process that converts lower energy photons into higher energy photons. This compound can be used in upconverted lasing applications, contributing to the development of more efficient and compact lasers .

Three-Dimensional Microfabrication

Three-dimensional microfabrication is a technique used to create microscale three-dimensional structures. This compound can be used in the resin used for this process, improving the resolution and precision of the fabricated structures .

Optical Data Storage

In the field of optical data storage, this compound can be used to improve the efficiency and capacity of storage devices. It can contribute to the development of next-generation high-density optical storage systems .

Future Directions

The use of “9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine” in the development of new materials for OLEDs suggests potential future directions in the field of optoelectronics . The continued exploration of this compound and related structures could lead to the development of more efficient and stable light-emitting materials.

properties

IUPAC Name

9,9-dimethyl-N,N-diphenylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N/c1-27(2)25-16-10-9-15-23(25)24-18-17-22(19-26(24)27)28(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAXDWLRVWTADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570390
Record name 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine

CAS RN

148077-51-4
Record name 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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